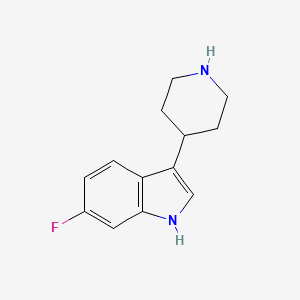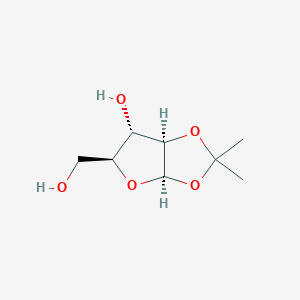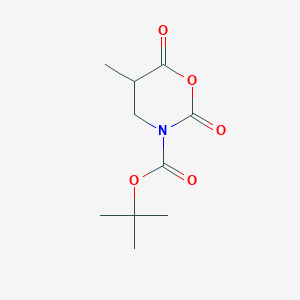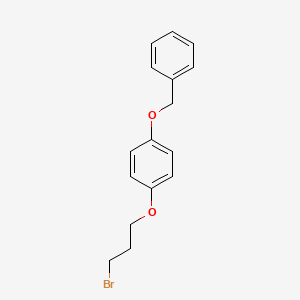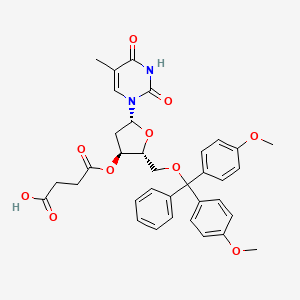![molecular formula C13H16BrN B1338447 anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312955-00-3](/img/structure/B1338447.png)
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Overview
Description
Anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane: is a bicyclic compound that features a bromine atom and a benzyl group attached to a nitrogen-containing azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Azabicycloheptane Core: The azabicycloheptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile containing a nitrogen atom.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom in the azabicycloheptane core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the benzyl group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound’s unique structure makes it a valuable model for studying various organic reaction mechanisms.
Biology:
Biological Activity Studies: The compound can be used to investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Due to its structural features, the compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid:** Features a Boc-protected amine group, used in peptide synthesis.
2-Azabicyclo[2.2.1]heptane: Lacks the bromine and benzyl groups, making it less complex.
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a tert-butyl ester group, providing different reactivity and applications.
Uniqueness: Anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane is unique due to the presence of both a bromine atom and a benzyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSXPYIRVBNDN-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane considered a valuable building block in organic synthesis?
A1: The presence of the bromine atom at the 7-position in this compound makes it susceptible to nucleophilic substitution reactions. [] This reactivity is further enhanced by the neighboring group participation of the nitrogen atom at the 2-position. This unique feature allows for the introduction of a wide variety of functional groups (C, N, O, and halogens) at the 7-position, making this compound a highly versatile intermediate for synthesizing novel compounds like epibatidine analogues. []
Q2: How does the stereochemistry of this compound influence the synthesis of epibatidine analogues?
A2: The anti configuration of the bromine atom in this compound dictates the stereochemistry of the final epibatidine analogues. [] For instance, this compound can be transformed into anti-isoepiboxidine, an epibatidine analogue, by converting the anti-7-ethoxycarbonyl group into a methylisoxazole ring. [] Interestingly, this transformation is achievable even without protecting the secondary bicyclic nitrogen. Moreover, base-induced epimerization of the anti-7-ethoxycarbonyl derivative can yield the syn stereoisomer, ultimately leading to the synthesis of syn-isoepiboxidine. [] This control over stereochemistry is crucial as it directly impacts the biological activity and potency of the final compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
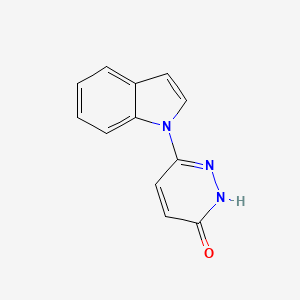
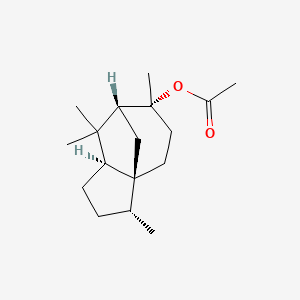
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

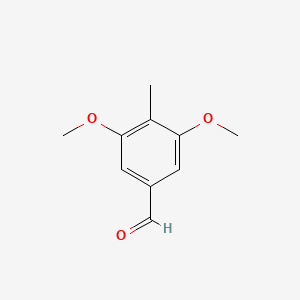
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
